molecular formula C6H5NO4 B029743 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid CAS No. 25021-08-3

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Cat. No. B029743
CAS RN: 25021-08-3
M. Wt: 155.11 g/mol
InChI Key: GBKPNGVKZQBPCZ-UHFFFAOYSA-N
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Description

“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” can be used in the synthesis of glycan probes .


Molecular Structure Analysis

The molecular structure of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is represented by the linear formula C6H5NO4 . The InChI code for this compound is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .


Chemical Reactions Analysis

The maleimide group in “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is 155.11 . It is a solid at room temperature .

Scientific Research Applications

Inhibitor of Protein Kinases

2-Maleimido acetic acid derivatives have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans . Disruptions in cellular signaling cascades may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .

Antibacterial Agent

Several compounds of this class have been obtained and characterized with regard to their antibacterial activity . They have shown promise as agents for the prevention of multidrug resistance in bacteria .

Antitumor Agent

Certain maleimides have been characterized for their antitumor activity . This makes them potential candidates for cancer treatment.

Tuberculostatic Agent

Some maleimides have been found to exhibit tuberculostatic activity , which means they can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Bioconjugation of Protein- and Peptide-linked Aldehydes

Maleimides can be transformed into water-soluble tris (2-carboxyethyl)phosphonium ylides and used in the bioconjugation of protein- and peptide-linked aldehydes . This new entry into Wittig bioconjugate chemistry proceeds under mild conditions and relies on highly water-soluble reagents .

Production of Pt (IV) Complexes

2-Maleimido acetic acid is a maleimide-containing ligand that could be used to produce the cisplatin-based Pt (IV) complexes . These complexes have potential applications in the field of cancer treatment.

Synthesis of Bifunctional Chelators

Maleimide-functionalized NOTA derivatives can be used as new bifunctional chelators . These chelators have potential applications in the field of radiopharmaceuticals.

Fluorescent Labelling

N-derivatized maleimides have found utility in all areas of protein chemistry, including their fluorescent labelling . This allows for the visualization and tracking of proteins in various biological systems.

Mechanism of Action

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

, also known as 2-Maleimido acetic acid , is an organic compound with a variety of applications in biochemical research . Here is a comprehensive analysis of its mechanism of action:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPNGVKZQBPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313040
Record name (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

CAS RN

25021-08-3
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid
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Record name 25021-08-3
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Record name (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of synthesizing organotin(IV) complexes with 2-Maleimido acetic acid?

A: The research highlights the synthesis of new diorganotin(IV) complexes using 2-Maleimido acetic acid as a ligand with oxygen as a donor atom []. This is significant because organotin(IV) complexes have shown potential biological activity, particularly against fungi, parasites, and tumor cells. By complexing tin with specific ligands, researchers aim to modify and potentially enhance these activities.

Q2: How was the structure of these new organotin(IV) complexes confirmed?

A2: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of the synthesized complexes. These techniques included:

  • FT-IR Spectroscopy: This provided insights into the functional groups present and their bonding arrangements within the complexes [, ].
  • Sn Mössbauer Spectroscopy: This technique provided information about the coordination environment and oxidation state of the tin atom within the complexes [].
  • Multinuclear NMR Spectroscopy (1H, 13C, and 119Sn): This offered detailed information about the structure and bonding in both solution and solid states, further supporting the proposed trans-octahedral geometry of the complexes [].
  • Mass Spectrometry and Elemental Analysis: These techniques provided additional confirmation of the molecular weight and elemental composition of the synthesized complexes [].

Q3: What are the potential applications of these new organotin(IV) complexes?

A3: The synthesized complexes demonstrated in vitro activity against:

  • Human pathogenic fungi: This suggests potential applications as antifungal agents [].
  • Pakistani Leishmanial strains: This indicates potential as antiparasitic drugs for diseases like Leishmaniasis [].
  • Seven human tumor cell lines: This finding highlights the potential of these complexes in developing new anticancer therapies [].

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